molecular formula C10H10ClF4N B13618603 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Cat. No.: B13618603
M. Wt: 255.64 g/mol
InChI Key: UFTOALDFILKJBP-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a fluorinated organic compound. It is characterized by the presence of a cyclobutane ring substituted with difluorophenyl and difluoroamine groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving difluorophenyl derivatives.

    Introduction of the Difluoroamine Group: This step involves the substitution of hydrogen atoms on the cyclobutane ring with difluoroamine groups using reagents like difluoroamine and appropriate catalysts.

    Hydrochloride Salt Formation: The final step is the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones.

    Reduction: Formation of difluorophenyl amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)ethanone: Shares the difluorophenyl group but differs in the core structure.

    2,6-Difluorobenzenesulfonamide: Contains the difluorophenyl group but has a sulfonamide functional group.

Uniqueness

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure combined with difluoroamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H10ClF4N

Molecular Weight

255.64 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H9F4N.ClH/c11-6-2-1-3-7(12)8(6)9(15)4-10(13,14)5-9;/h1-3H,4-5,15H2;1H

InChI Key

UFTOALDFILKJBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=C(C=CC=C2F)F)N.Cl

Origin of Product

United States

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